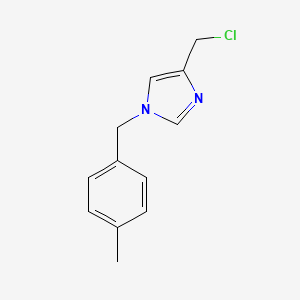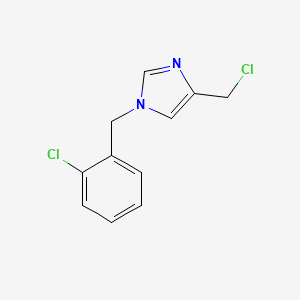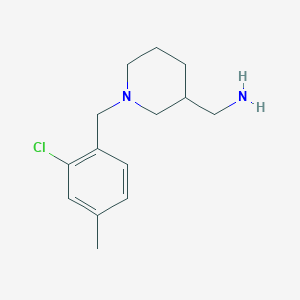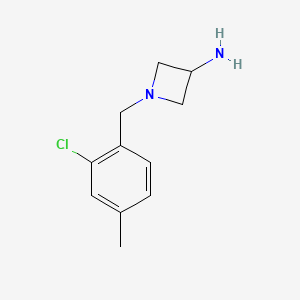
4-bromo-3-chloro-N-(methylsulfonyl)benzamide
Descripción general
Descripción
“4-bromo-3-chloro-N-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not provided in the available sources .Aplicaciones Científicas De Investigación
Cardiac Therapeutics
Research has shown that certain benzoylguanidines, which are derivatives of 4-bromo-3-chloro-N-(methylsulfonyl)benzamide, can act as potent Na+/H+ exchanger inhibitors. These compounds are beneficial in treating acute myocardial infarction and preserving cellular integrity during cardiac ischemia and reperfusion. Specifically, the compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine is noted for its cardioprotective effects both as a preventive and curative agent in acute myocardial infarction scenarios (Baumgarth, Beier, & Gericke, 1997).
Antiarrhythmic Effects
A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, related to this compound, have been synthesized and evaluated for their Class III antiarrhythmic activity. These compounds have shown potential in treating arrhythmias without affecting cardiac conduction, with some exhibiting potent and specific blocking effects on the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).
Anticancer Potential
Indapamide derivatives, synthesized from a benzamide structure similar to this compound, have demonstrated proapoptotic activities in melanoma cell lines. These derivatives show significant anticancer activity with the potential for further exploration as therapeutic agents against cancer, especially melanoma (Yılmaz et al., 2015).
Chemical Synthesis and Catalysis
The compound has been used in various chemical synthesis processes. For instance, it has been involved in reactions for anionarylation of acrylamides and methacrylamides, indicating its utility in creating complex chemical structures (Baranovskii, Yatsyuk, & Grishchuk, 2013). Additionally, novel N-bromo sulfonamide reagents related to this compound have been synthesized and used as efficient catalysts in organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Electrochemical Studies
Electrochemical studies on compounds related to this compound, like Indapamide, have been conducted. These studies help in understanding the electrochemical behavior of these compounds, which is crucial in drug development and quality control (Legorburu, Alonso, & Jiménez, 1996).
Inhibitors of Carbonic Anhydrases
Some derivatives of this compound have been explored as inhibitors of carbonic anhydrases, which is an important target for various therapeutic applications, including diuretics, anti-glaucoma, and anticancer agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Propiedades
IUPAC Name |
4-bromo-3-chloro-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3S/c1-15(13,14)11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWLHYZBJBGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-amino-3-cyclopentyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474860.png)
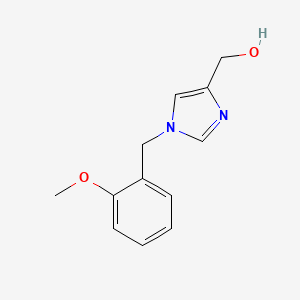
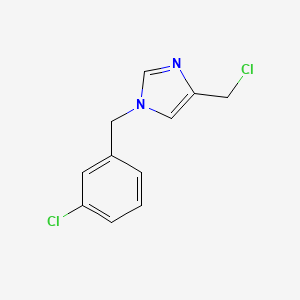
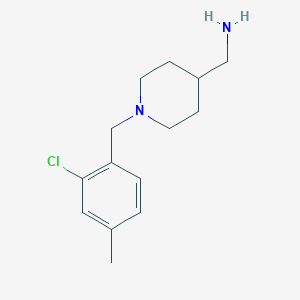

![1-[5-Fluoro-6-(3-methylbutanoyl)-2-(methylsulfonyl)-4-pyrimidinyl]-3-methyl-1-butanone](/img/structure/B1474870.png)
![2,5-Di(tert-butyl) 3a-methyl dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate](/img/structure/B1474871.png)

